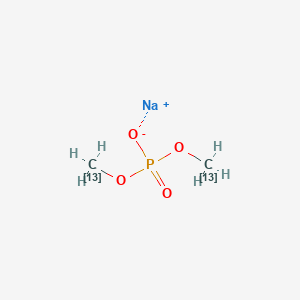

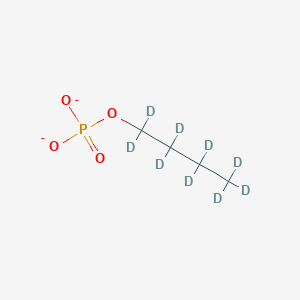

![molecular formula C₁₃H₂₁NO₄ B1147462 (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 597569-42-1](/img/structure/B1147462.png)

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An efficient and scalable synthesis method for related hexahydrocyclopentapyrrolone derivatives, showcasing the compound's importance as an intermediate in pharmacological research, involves the transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage. This process is highlighted by its cost-effectiveness, high yield, and commercial viability for synthesis on a kilogram scale (Bahekar et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, with X-ray diffraction studies confirming the crystalline structure and intermolecular hydrogen bonds, indicating a complex molecular arrangement. The envelope conformation of the proline ring is a notable feature, exhibiting significant intermolecular hydrogen bonds of the type C–H...O (Naveen et al., 2007).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including nucleophilic addition to N-Acyliminium, leading to the formation of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate derivatives. This reaction path underscores the compound's versatility in forming heterocyclic rings, critical for its pharmacological importance (Won-Jun et al., 1994).

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility and thermal stability, are critical for their application in various scientific and industrial processes. Studies have shown that polyimides derived from similar bicyclic structures are soluble in aprotic and protic polar solvents, possess high molecular weights, and exhibit no significant weight loss up to approximately 360°C, indicating excellent thermal stability (Itamura et al., 1993).

Chemical Properties Analysis

The compound's chemical properties, such as its reactivity under singlet oxygen conditions, are pivotal in synthesizing 5-substituted pyrroles, which serve as precursors for various biologically active molecules. This reactivity demonstrates the compound's utility in producing complex organic structures through relatively straightforward chemical reactions (Wasserman et al., 2004).

Scientific Research Applications

Pharmacologically Important Intermediate : Hexahydrocyclopentapyrrolone derivatives, including variants of the specified compound, are essential pharmacophores for diversified pharmacological activities. An efficient process for synthesizing similar compounds has been developed, which is cost-effective, high yielding, and commercially viable (Bahekar et al., 2017).

Scalable Synthesis for Stereoisomers : There has been a stereoselective and scalable synthesis of related stereoisomers, highlighting the importance of controlling stereoselectivity in chemical reactions for specific research applications (Wang Gan et al., 2013).

Synthesis of Derivatives : Research has focused on synthesizing various derivatives of this compound, emphasizing the versatility of its structure in creating different molecules with potential pharmacological applications (Seo Won-Jun et al., 1994).

Mechanistic Observations in Syntheses : Studies have examined the syntheses of similar compounds, offering insights into the mechanisms of chemical reactions involving this class of compounds (Peet et al., 1986).

Intramolecular Reductive Cyclopropanation : Research has explored the synthesis of cyclic amino acid amides starting from compounds structurally related to (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid, which is crucial for understanding complex chemical transformations (Gensini & de Meijere, 2004).

Structural Analysis : Some studies focus on the structural analysis of similar compounds, which is vital for understanding their potential uses in various fields, including medicinal chemistry (Naveen et al., 2007).

Pfitzinger Reaction Applications : The compound's derivatives have been involved in the Pfitzinger reaction, leading to the synthesis of various biologically active compounds (Moskalenko et al., 2011).

Asymmetric Synthesis : There's also research on the asymmetric synthesis of related compounds, which is significant in the development of drugs and other active molecules (Xue et al., 2002).

properties

IUPAC Name |

(3S,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBZDQKMJLUZQF-GUBZILKMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

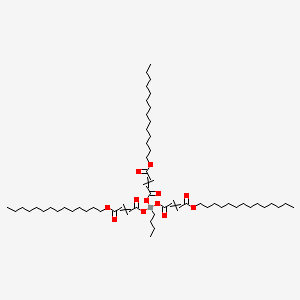

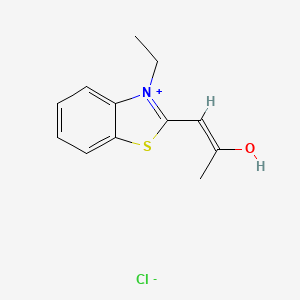

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)